molecular formula C21H17N3OS B2505204 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-71-3

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No. B2505204
CAS RN: 896348-71-3
M. Wt: 359.45
InChI Key: OXECLWYTMGRHJP-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of the benzo[d]imidazol moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with benzamide and imidazole structures have been synthesized and studied for various applications, including their electrophysiological activity and potential as supramolecular gelators . These studies suggest that the compound may also have significant potential in related fields.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where various substituents on the imidazole ring have been explored to modulate the compound's activity . Similarly, benzamide derivatives with different substituents have been synthesized and characterized, indicating that the synthesis of this compound would likely involve multi-step organic synthesis, starting with the appropriate benzo[d]imidazole and benzoyl chloride derivatives, followed by amide bond formation and subsequent introduction of the methylthio group .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and supramolecular assembly. For instance, the crystal structure of related compounds has been analyzed using X-ray diffraction, revealing the importance of hydrogen bonding and π-π interactions in stabilizing their structure . These findings suggest that the molecular structure of this compound would also be characterized by similar non-covalent interactions, which could be crucial for its biological activity or material properties.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the nature of the substituents on the benzamide core. For example, nickel complexes of N-substituted benzamide derivatives have been synthesized and shown to catalyze ethylene oligomerization, indicating that the benzamide moiety can participate in coordination chemistry and catalysis . This suggests that this compound could also engage in chemical reactions that are influenced by the electronic and steric properties of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonding and other non-covalent interactions can affect these properties significantly . While the specific properties of this compound are not provided, it can be inferred that its physical and chemical properties would be similar to those of related compounds and would be important for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to the requested chemical, specifically those containing the benzimidazole moiety, have been synthesized and evaluated for their cardiac electrophysiological activity, showing potential as class III agents for arrhythmias treatment (Morgan et al., 1990).
  • Another study focused on the synthesis of imidazole and related heterocyclic compounds, assessing their antimicrobial activity, indicating the broad applicability of benzimidazole derivatives in developing new antimicrobial agents (Elmagd et al., 2017).
  • Research on benzimidazole derivatives also extended to their evaluation as inhibitors of human rhinovirus, showcasing the potential of these compounds in antiviral drug development (Hamdouchi et al., 1999).

Chemical Synthesis and Catalysis

  • A study on the synthesis of imidazoles revealed novel methods for preparing imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, illustrating the versatility of benzimidazole compounds in synthetic chemistry (Molina et al., 1989).

Material Science and Corrosion Inhibition

  • Research into amino acid compounds, including those related to benzimidazole, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions, highlighting the application of such compounds in material preservation and engineering (Yadav et al., 2015).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-19-12-5-2-9-16(19)21(25)22-15-8-6-7-14(13-15)20-23-17-10-3-4-11-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXECLWYTMGRHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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